molecular formula C9H14ClNO3S2 B2745007 5-chloro-N-(1-hydroxy-3-methylbutan-2-yl)thiophene-2-sulfonamide CAS No. 1176059-32-7

5-chloro-N-(1-hydroxy-3-methylbutan-2-yl)thiophene-2-sulfonamide

Cat. No. B2745007
CAS RN: 1176059-32-7
M. Wt: 283.79
InChI Key: GRJRMBINESMMLU-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(1-hydroxy-3-methylbutan-2-yl)thiophene-2-sulfonamide” is an organic compound containing a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains a sulfonamide group (-SO2NH2), a hydroxy group (-OH), and a 3-methylbutan-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring, as a heterocyclic compound, would contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group could participate in reactions with acids or bases, and the chloro group could be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, if the compound shows biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

5-chloro-N-(1-hydroxy-3-methylbutan-2-yl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3S2/c1-6(2)7(5-12)11-16(13,14)9-4-3-8(10)15-9/h3-4,6-7,11-12H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJRMBINESMMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NS(=O)(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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